molecular formula C24H19BrN2O7 B11050540 3-(3-bromo-4,5-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

3-(3-bromo-4,5-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

Cat. No.: B11050540
M. Wt: 527.3 g/mol
InChI Key: AKTGGYQQPACBDO-UHFFFAOYSA-N
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Description

This complex compound features a fused furochromene ring system with various functional groups. Its full chemical name is quite a mouthful, but let’s break it down:

    3-(3-bromo-4,5-dimethoxyphenyl): This part of the molecule contains a bromine atom and two methoxy groups attached to a phenyl ring.

    N-(5-methyl-1,2-oxazol-3-yl): Here, we have an oxazole ring with a methyl group attached.

    4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide: The core structure consists of a furochromene ring fused with a carbonyl group (oxo) and an amide functionality.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One possible route includes the following transformations:

    Bromination: Start with 3,4,5-trimethoxybenzaldehyde and brominate it to obtain 3-bromo-4,5-dimethoxybenzaldehyde.

    Oxazole Formation: React the brominated aldehyde with methylamine and glyoxal to form the N-(5-methyl-1,2-oxazol-3-yl) moiety.

    Furochromene Formation: Cyclize the oxazole-containing compound with a suitable precursor to form the furochromene ring system.

    Amidation: Finally, introduce the carboxamide group to complete the target compound.

Industrial Production:: While industrial-scale production methods may vary, the synthetic steps outlined above provide a foundation for large-scale preparation.

Chemical Reactions Analysis

This compound can participate in various reactions:

    Oxidation: The phenolic methoxy groups are susceptible to oxidation.

    Reduction: Reduction of the carbonyl group or other functional groups may occur.

    Substitution: The bromine atom can undergo substitution reactions. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).

Major products depend on reaction conditions and regioselectivity. For example, reduction could yield a dihydrofurochromene derivative.

Scientific Research Applications

This compound’s versatility makes it valuable in various fields:

    Medicine: Investigate its potential as an anticancer agent or for other therapeutic purposes.

    Chemistry: Explore its reactivity and use it as a building block for more complex molecules.

    Industry: Consider applications in materials science or drug development.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

    (3-Bromo-4,5-dimethoxyphenyl)methanol: : A simpler derivative.

    (5-Bromo-2,3-dimethoxyphenyl)(methyl)selane: : Contains selenium instead of oxygen.

Properties

Molecular Formula

C24H19BrN2O7

Molecular Weight

527.3 g/mol

IUPAC Name

3-(3-bromo-4,5-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide

InChI

InChI=1S/C24H19BrN2O7/c1-11-8-17(27-34-11)26-23(28)22-18(12-9-14(25)21(31-3)16(10-12)30-2)19-20(33-22)13-6-4-5-7-15(13)32-24(19)29/h4-10,18,22H,1-3H3,(H,26,27,28)

InChI Key

AKTGGYQQPACBDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC(=C(C(=C5)Br)OC)OC

Origin of Product

United States

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